4-[7-(2-Bromophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]phenyl methyl ether
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Overview
Description
4-[7-(2-Bromophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]phenyl methyl ether is a complex organic compound with a unique structure that combines multiple aromatic rings and heterocyclic elements
Preparation Methods
The synthesis of 4-[7-(2-Bromophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]phenyl methyl ether typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the core pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine structure, followed by the introduction of the 2-bromophenyl and dimethyl groups. The final step involves the etherification of the phenyl group with a methyl ether. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to increase yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the bromophenyl group.
Substitution: The bromine atom in the 2-bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. .
Scientific Research Applications
4-[7-(2-Bromophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]phenyl methyl ether has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Researchers are exploring its potential as a pharmaceutical intermediate.
Industry: It can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 4-[7-(2-Bromophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]phenyl methyl ether involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds include other pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine derivatives with different substituents. Compared to these compounds, 4-[7-(2-Bromophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]phenyl methyl ether is unique due to its specific combination of bromophenyl and dimethyl groups, which may confer distinct chemical and biological properties .
Properties
Molecular Formula |
C22H18BrN5O |
---|---|
Molecular Weight |
448.3 g/mol |
IUPAC Name |
10-(2-bromophenyl)-4-(4-methoxyphenyl)-11,12-dimethyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C22H18BrN5O/c1-13-14(2)28(18-7-5-4-6-17(18)23)21-19(13)22-25-20(26-27(22)12-24-21)15-8-10-16(29-3)11-9-15/h4-12H,1-3H3 |
InChI Key |
GMRUJTDJOJPUBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C2=C1C3=NC(=NN3C=N2)C4=CC=C(C=C4)OC)C5=CC=CC=C5Br)C |
Origin of Product |
United States |
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